molecular formula C12H14N2O5S B1622746 4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid CAS No. 65084-34-6

4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid

Cat. No.: B1622746
CAS No.: 65084-34-6
M. Wt: 298.32 g/mol
InChI Key: QXXOOFQUSPEKGT-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid is an organic compound with a complex structure that includes a methylthio group, a nitrobenzoyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzoic acid with a suitable amine to form an amide intermediate. This intermediate is then subjected to further reactions to introduce the methylthio group and the butanoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions with proteins, while the methylthio group can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)-2-[(3-nitrobenzoyl)amino]pentanoic acid: Similar structure with an additional carbon in the backbone.

    4-(Ethylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid: Similar structure with an ethylthio group instead of a methylthio group.

    4-(Methylthio)-2-[(4-nitrobenzoyl)amino]butanoic acid: Similar structure with the nitro group in a different position on the benzoyl ring.

Uniqueness

4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methylsulfanyl-2-[(3-nitrobenzoyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-20-6-5-10(12(16)17)13-11(15)8-3-2-4-9(7-8)14(18)19/h2-4,7,10H,5-6H2,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXOOFQUSPEKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396144
Record name N-(3-Nitrobenzoyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65084-34-6
Record name N-(3-Nitrobenzoyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid
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4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid
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4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid
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4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid
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4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid
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4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid

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